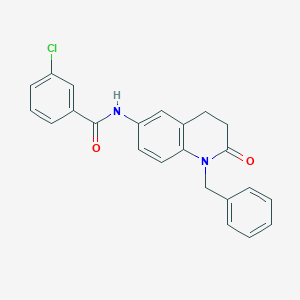

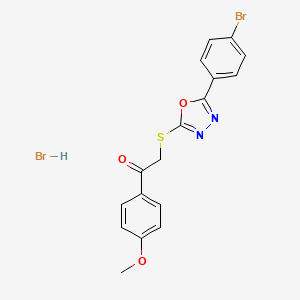

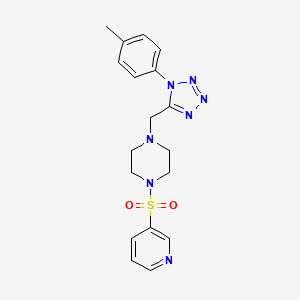

![molecular formula C15H14N4O4S B2505558 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 1021120-76-2](/img/structure/B2505558.png)

2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs is carried out by chloroacetylation of amino benzothiazoles followed by a reaction with substituted piperazines in the presence of a base . Although the exact synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is not described, similar synthetic strategies could be employed, involving the formation of an amide linkage and introduction of a thioether moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide includes various functional groups that are crucial for their biological activity. For example, the presence of a benzothiazole ring and a piperazine moiety is significant in the analogs studied for COX-2 inhibition . The molecular docking studies in these papers help in understanding the interactions between the compounds and their target proteins.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are typically nucleophilic substitution reactions, where an acyl chloride reacts with a nucleophile to form an amide bond . The introduction of a thioether group, as would be required for the synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide, could involve a nucleophilic substitution with a thiol group.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For example, the presence of aromatic systems and heteroatoms can affect the compound's solubility, stability, and reactivity. The compounds' anti-inflammatory and antioxidant activities suggest they are stable under biological conditions and can interact with biological molecules .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Compounds structurally related to 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide have been explored for their potential in addressing diverse therapeutic areas. For instance, the synthesis and evaluation of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors reveal the importance of heterocyclic compounds in developing novel treatments for diseases where PI3K/mTOR pathways are implicated (Stec et al., 2011). These findings underline the potential for compounds like 2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide in cancer research and treatment.

Organic Synthesis and Chemical Biology

Research on novel sulphonamide derivatives, as well as their synthesis and antimicrobial activity, indicates the versatility of these compounds in generating new chemical entities with potential antimicrobial properties (Fahim & Ismael, 2019). Such studies contribute to the broader understanding of how structural modifications can influence biological activity, paving the way for the development of new drugs.

Antitumor Activity

The design, synthesis, and evaluation of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides demonstrate the antiproliferative properties of these compounds against cancer cell lines, offering insights into the development of new anticancer agents (Wu et al., 2017). This area of research is critical for discovering new therapeutic options for various cancers.

Insecticidal Applications

The synthesis and insecticidal assessment against the cotton leafworm highlight the potential agricultural applications of heterocyclic compounds incorporating a thiadiazole moiety (Fadda et al., 2017). Such research is crucial for developing safer, more effective pest control methods.

Propriétés

IUPAC Name |

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c1-9(20)16-13-4-5-15(19-18-13)24-7-14(21)17-10-2-3-11-12(6-10)23-8-22-11/h2-6H,7-8H2,1H3,(H,17,21)(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQOBXAVAJNDAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(pyridin-4-ylthio)ethan-1-one](/img/structure/B2505476.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2505478.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2505479.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole](/img/structure/B2505485.png)

![4-(3-bromophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2505492.png)